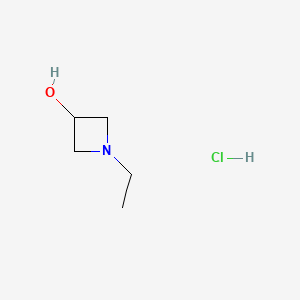

1-Ethylazetidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-6-3-5(7)4-6;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXUMVXZXALMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-66-1 | |

| Record name | 3-Azetidinol, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethylazetidin-3-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Ethylazetidin-3-ol hydrochloride (CAS No. 1354940-66-1), a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, analytical characterization, applications in medicinal chemistry, and safety and handling protocols.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of medicinal chemistry, the four-membered saturated azetidine ring has emerged as a critical structural motif.[1][2] Its incorporation into drug candidates can significantly enhance physicochemical and pharmacokinetic properties.[2] The strained nature of the azetidine ring imparts a unique three-dimensional character to molecules, which can lead to improved solubility, metabolic stability, and target-binding affinity. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its importance in contemporary drug design. This compound serves as a versatile intermediate, providing a readily functionalizable core for the synthesis of more complex bioactive molecules.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1354940-66-1 | Internal Database |

| Molecular Formula | C₅H₁₂ClNO | Internal Database |

| Molecular Weight | 137.61 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | [4] |

| Melting Point | 85-90 °C (for the related Azetidin-3-ol hydrochloride) | [4] |

| Solubility | Soluble in water, DMSO, and methanol (for the related Azetidin-3-ol hydrochloride) | [4] |

| Storage | Store in a dark, dry place at room temperature.[5] It is hygroscopic.[4] | [4][5] |

Structural Information:

-

IUPAC Name: 1-ethylazetidin-3-ol;hydrochloride

-

SMILES: C1(O)CN(CC)C1.Cl

Synthesis of this compound

General Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Ring-opening of Epichlorohydrin: Ethylamine reacts with epichlorohydrin to form the key intermediate, 1-chloro-3-(ethylamino)propan-2-ol.

-

Intramolecular Cyclization: The amino alcohol intermediate undergoes base-mediated intramolecular nucleophilic substitution to form the azetidine ring. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a representative procedure adapted from the synthesis of similar azetidin-3-ol derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-chloro-3-(ethylamino)propan-2-ol

-

To a solution of ethylamine (1.0 eq) in a suitable solvent (e.g., water or a lower alcohol) at 0-5 °C, slowly add epichlorohydrin (1.0-1.2 eq) while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture containing the crude amino alcohol can be used directly in the next step or purified after solvent removal under reduced pressure.

Step 2: Synthesis of this compound

-

To the crude 1-chloro-3-(ethylamino)propan-2-ol, add a solution of a strong base such as sodium hydroxide (1.5-2.0 eq) in water or an alcohol.

-

Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Ethylazetidin-3-ol as an oil.

-

Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for this compound is not publicly available, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of a more complex molecule containing this moiety.[9]

Expected ¹H NMR (in D₂O or DMSO-d₆):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.0-1.3 ppm).

-

A quartet corresponding to the methylene protons of the ethyl group (~2.5-3.0 ppm).

-

Multiplets for the azetidine ring protons (~3.5-4.5 ppm).

-

A broad singlet for the hydroxyl proton (variable chemical shift).

Expected ¹³C NMR (in D₂O or DMSO-d₆):

-

A signal for the methyl carbon of the ethyl group (~10-15 ppm).

-

A signal for the methylene carbon of the ethyl group (~45-55 ppm).

-

Signals for the azetidine ring carbons (~55-70 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the free base, 1-Ethylazetidin-3-ol, the expected [M+H]⁺ ion would be at m/z 102.09.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Medicinal Chemistry

This compound is a valuable building block for introducing the 1-ethylazetidin-3-yl moiety into drug candidates. This can be achieved through various chemical transformations, such as:

-

N-alkylation or N-arylation: The secondary amine of the azetidine ring can be functionalized.

-

O-alkylation or O-acylation: The hydroxyl group can be modified to introduce different functionalities.

-

Mitsunobu reaction: The hydroxyl group can be inverted or replaced with other nucleophiles.

A notable example of the use of a substituted azetidin-3-ol derivative is in the synthesis of MEK inhibitors.[9] In this context, the azetidin-3-ol core serves as a scaffold to which other pharmacophoric groups are attached. The specific substitution on the azetidine nitrogen, such as the ethyl group in 1-Ethylazetidin-3-ol, can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compound.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds such as Azetidin-3-ol hydrochloride and 1-Methyl-3-azetidinol hydrochloride can provide guidance.[11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Handling: Avoid contact with skin and eyes.[11] Avoid inhalation of dust.[11] Use in a well-ventilated area or a fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] The compound is hygroscopic.[4]

-

First Aid:

Seek medical attention if any symptoms of exposure occur.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, stemming from the strained azetidine ring, offer drug designers a powerful tool to optimize the properties of lead compounds. A solid understanding of its synthesis, characterization, and handling is crucial for its effective application in the discovery and development of novel therapeutics.

References

- Rice, K. D., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylazetidine hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Googleapis.com. (2005, May 12). (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethylazetidin-3-ol (C5H11NO). Retrieved from [Link]

- Google Patents. (n.d.). EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives.

-

ChemBK. (n.d.). 3-Ethylazetidin-3-ol, HCl. Retrieved from [Link]

- Google Patents. (n.d.). ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives.

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 5. 18621-18-6|Azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 7. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 8. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. PubChemLite - 1-ethylazetidin-3-ol (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. 1-Methyl-3-azetidinol Hydrochloride - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.ie [fishersci.ie]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Core Physical Properties of 1-Ethylazetidin-3-ol Hydrochloride

Disclaimer: This document has been compiled to provide a comprehensive technical overview of 1-Ethylazetidin-3-ol hydrochloride. It is intended for laboratory research purposes only and must be used by suitably qualified personnel. All safety precautions should be taken, and a comprehensive risk assessment should be conducted before handling this chemical.

Executive Summary

This compound (CAS No. 136344-38-8) is a substituted azetidine, a class of saturated heterocyclic amines that are of significant interest in medicinal chemistry. The strained four-membered ring of the azetidine core provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. The hydrochloride salt form is typically employed to enhance stability and improve handling characteristics, particularly aqueous solubility. This guide provides a detailed examination of its physical properties, acknowledges the scarcity of publicly available data for this specific compound, and furnishes researchers with the necessary protocols to determine these properties in a laboratory setting.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif has gained prominence as a "privileged scaffold" in modern drug discovery. Its rigid, non-planar structure offers distinct advantages over more flexible aliphatic amines or larger heterocyclic systems. By introducing a degree of conformational constraint, the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The hydroxyl and ethyl substituents on the 1-Ethylazetidin-3-ol core provide key vectors for further chemical modification, making it a versatile building block for constructing complex molecular architectures.

Causality Behind Use: The selection of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry. The protonation of the basic azetidine nitrogen by hydrochloric acid forms an ionic salt, which typically transforms a liquid or low-melting point free base into a more stable, crystalline solid with a higher melting point and, critically, enhanced solubility in polar protic solvents like water.[1][2][3] This is paramount for many applications, from setting up aqueous reactions to formulating stock solutions for biological screening.

Core Physicochemical Identity

While specific experimental data for this compound is not widely reported in publicly accessible literature, its fundamental identity can be established from its chemical structure.

Molecular Structure and Formula

-

Chemical Name: this compound

-

CAS Number: 136344-38-8

-

Molecular Formula: C₅H₁₂ClNO

-

Molecular Weight: 137.61 g/mol

-

Structure:

Tabulated Physical Properties

The following table summarizes known and expected physical properties. The lack of widely available experimental data for certain properties underscores the need for empirical determination by the end-user.

| Property | Value / Expected Characteristic | Rationale / Notes |

| Appearance | White to off-white crystalline solid (Expected) | Amine hydrochloride salts are typically crystalline solids.[1] |

| Melting Point | Data not publicly available | Requires experimental determination (see Protocol 3.1). Similar compounds like Azetidin-3-ol hydrochloride have a reported melting point in the range of 85-92°C.[4] |

| Boiling Point | Not applicable | Amine salts typically decompose at high temperatures before boiling. |

| Solubility | Expected to be soluble in water and polar alcohols (e.g., methanol, ethanol).[1][5] Low solubility expected in nonpolar solvents (e.g., hexanes, toluene). | The ionic nature of the hydrochloride salt promotes solubility in polar solvents capable of solvating ions.[5] See Protocol 3.2 for determination. |

Authoritative Experimental Protocols for Property Verification

Given the absence of comprehensive literature data, the following section provides field-proven, self-validating methodologies for researchers to determine the critical physical properties of this compound.

Protocol: Melting Point Determination via the Capillary Method

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline compound, whereas a broad and depressed melting range suggests the presence of impurities. This protocol is the pharmacopeial standard for its reliability and precision.[6]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Gently crush a small amount of the solid into a fine powder using a clean mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.[7][8] The packed sample height should be 2-3 mm for optimal heat transfer.[8]

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument).

-

Rapid Preliminary Run (Optional but Recommended): If the melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find an approximate range.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Trustworthiness: This protocol is self-validating. A narrow, reproducible melting range across multiple measurements provides high confidence in both the compound's purity and the accuracy of the determination.

Protocol: Qualitative and Semi-Quantitative Solubility Assessment

Expertise & Experience: Understanding a compound's solubility is fundamental for designing synthetic reactions, purification strategies (crystallization, extraction), and preparing solutions for analysis or biological assays. This protocol establishes a practical solubility profile.

Methodology:

-

Preparation: Dispense a precisely weighed mass of this compound (e.g., 10 mg) into separate, labeled vials for each solvent to be tested.

-

Solvent Selection: Use a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dichloromethane, Acetone, Ethyl Acetate, Toluene, Hexanes).

-

Isothermal Titration: At a constant, recorded temperature (e.g., 25 °C), add the first solvent to the corresponding vial in small, measured increments (e.g., 0.1 mL) using a calibrated pipette.

-

Equilibration: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for complete dissolution. Allow the vial to stand to ensure no solid settles out.

-

Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.

-

Classification: Calculate the solubility in mg/mL and classify according to standard definitions (e.g., USP/NF). If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be classified as "sparingly soluble" or "insoluble" in that solvent.

Chemical Stability, Storage, and Handling

Authoritative Grounding: The stability and handling procedures for azetidine derivatives are well-established. As a hygroscopic amine hydrochloride, proper storage is critical to prevent degradation and ensure reproducibility in experiments.

-

Chemical Stability: The compound is expected to be stable under standard atmospheric conditions. However, it is hygroscopic and will absorb moisture from the air. The azetidine ring, while strained, is generally stable but can be susceptible to ring-opening reactions under harsh acidic or reductive conditions.

-

Incompatibilities:

-

Strong Bases (e.g., NaOH, KOtBu): Will neutralize the hydrochloride salt to liberate the free base, 1-Ethylazetidin-3-ol. This is often a required first step in a synthetic procedure.

-

Strong Oxidizing Agents: May lead to decomposition.

-

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[9] For long-term storage, refrigeration (-20°C) is recommended.

-

Safe Handling: Use in a well-ventilated area, preferably a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[11]

Logical Workflow & Visualization

The primary utility of this compound is as a functionalized building block in multi-step organic synthesis. The following workflow diagram illustrates its logical progression from a starting material to a more complex derivative.

Caption: A representative synthetic workflow for the utilization of this compound.

Conclusion

This compound is a strategically important building block for chemical synthesis, offering a rigid, three-dimensional scaffold for drug discovery. While specific, publicly vetted physical property data is limited, this guide provides the foundational knowledge and robust experimental protocols necessary for a researcher to confidently characterize the compound. By following the detailed methodologies for determining melting point and solubility, and adhering to the guidelines for safe handling and storage, scientists can effectively integrate this valuable reagent into their research and development programs.

References

- Chemos GmbH & Co.KG. (2020).

- Apollo Scientific. (2023).

- Enamine.

- TCI Chemicals. (2024).

- Apollo Scientific. (n.d.).

- BenchChem. (2025).

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.

- University of Calgary, Department of Chemistry. (n.d.).

- BLDpharm. 1-(Azetidin-3-yl)ethan-1-ol hydrochloride Product Page.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride.

- University of Technology, Department of Applied Sciences. (n.d.).

- Doron Scientific. 3-Ethylazetidin-3-ol hydrochloride Product Page.

- LibreTexts Chemistry. (2022). 6.

- Stanford Research Systems. (n.d.).

- BLDpharm. Azetidin-3-ol hydrochloride Product Page.

- ChemBK. 3-Ethyl-3-azetidinol, HCl Product Page.

- CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 19(6), 893–898.

- University of Toronto, Department of Chemistry. (n.d.).

- ChemWhat. 3-ETHYL-3-AZETIDINOL HYDROCHLORIDE CAS#: 935668-00-1.

- Santa Cruz Biotechnology, Inc. Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6.

- ChemicalBook. Azetidin-3-ol synthesis.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.

- Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

- Organic Chemistry Portal. Azetidine synthesis.

- ChemWhat. 3-Hydroxyazetidine hydrochloride CAS#: 18621-18-6.

- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269389.

- PharmaCompass.

Sources

- 1. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. chemwhat.com [chemwhat.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility Profile of 1-Ethylazetidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its successful formulation and ultimate therapeutic efficacy. Among these, aqueous solubility stands as a cornerstone of drug action, governing dissolution, absorption, and bioavailability. 1-Ethylazetidin-3-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile influenced by its structural characteristics. As an amine hydrochloride salt, it is anticipated to exhibit favorable aqueous solubility due to the ionic nature imparted by the salt form.[1][2] However, a comprehensive understanding of its solubility across a range of physiologically and pharmaceutically relevant conditions is essential for robust formulation design and predictable in vivo performance.

This guide, authored from the perspective of a Senior Application Scientist, provides a technical framework for characterizing the solubility of this compound. We will delve into the theoretical underpinnings of solubility for such a molecule, present a systematic approach to experimental solubility determination, and discuss the interpretation of the resulting data. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not widely published, we can infer its likely behavior based on the known properties of similar structures like Azetidin-3-ol hydrochloride.[3][4][5] The ethyl group at the 1-position will introduce a degree of lipophilicity compared to the parent compound, which may slightly modulate its solubility characteristics.

Key Structural Features Influencing Solubility:

-

Azetidine Ring: A four-membered heterocyclic amine.

-

Hydroxyl Group (-OH) at C3: Capable of hydrogen bonding with water and other protic solvents, contributing to aqueous solubility.

-

Ethyl Group (-CH2CH3) at N1: Increases the nonpolar surface area, which could slightly decrease aqueous solubility compared to the unsubstituted azetidinol.

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases aqueous solubility compared to the free base.[1][2] The salt dissociates in aqueous media, forming the protonated, positively charged ethylazetidinolium ion and a chloride ion, both of which are readily solvated by water molecules.

The solubility of this compound will be significantly influenced by the pH of the medium. As a salt of a weak base (the ethylazetidinol) and a strong acid (HCl), its solubility is expected to be pH-dependent.[6]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When embarking on solubility assessment, it is crucial to differentiate between thermodynamic and kinetic solubility, as they represent different states of the system and have different implications for drug development.[7][8]

-

Thermodynamic Solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[9] This is a true measure of a compound's intrinsic solubility under specific conditions (e.g., temperature, pH, solvent composition). It is typically determined using methods that allow sufficient time for the system to reach equilibrium, such as the shake-flask method.[10][11]

-

Kinetic Solubility , on the other hand, is determined by measuring the concentration at which a compound precipitates from a solution when added from a concentrated stock (often in an organic solvent like DMSO).[8][10] This method is faster and amenable to high-throughput screening. However, it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[7][12]

For lead optimization and formulation development, determining the thermodynamic solubility is paramount as it provides a more accurate and reliable measure of the compound's behavior in a saturated solution over time.[8][10]

Experimental Determination of Thermodynamic Solubility

The following section outlines a comprehensive protocol for determining the thermodynamic solubility of this compound, adhering to principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[13][14][15]

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[11] It involves adding an excess of the solid compound to a solvent system and agitating it until equilibrium is reached.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Calibrated analytical balance

-

pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system with a validated analytical method

-

Glass vials with screw caps

-

Other relevant solvents (e.g., ethanol, propylene glycol)

Procedure:

-

Preparation of Solutions:

-

Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range of the gastrointestinal tract: pH 1.2, 4.5, and 6.8.[13][15] The temperature of the buffers should be equilibrated to the experimental temperature (e.g., 37 ± 1 °C).[13][14]

-

For solubility in co-solvents, prepare the desired solvent mixtures (e.g., water:ethanol ratios).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution at equilibrium.

-

Add a known volume of the prepared buffer or solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for general characterization or 37 °C for biopharmaceutical relevance) and agitation speed.[13][14]

-

Equilibration time can vary significantly between compounds. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.[11]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate as necessary with the mobile phase of the analytical method.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

Measure the pH of the remaining saturated solution to ensure it has not significantly deviated from the initial buffer pH.[13][14]

-

-

Solid Phase Analysis:

-

After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation or change in polymorphic form has occurred during the experiment.[7]

-

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for this compound at 37 °C

| Solvent System | pH (at equilibrium) | Solubility (mg/mL) | Solubility (mol/L) |

| 0.1 N HCl (pH 1.2) | 1.25 | > 200 | > 1.83 |

| Acetate Buffer (pH 4.5) | 4.52 | 150 | 1.37 |

| Phosphate Buffer (pH 6.8) | 6.81 | 125 | 1.14 |

| Water | 5.5 (approx.) | 180 | 1.64 |

| Ethanol | N/A | 50 | 0.46 |

| Propylene Glycol | N/A | 85 | 0.78 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

-

pH-Solubility Profile: The solubility is expected to be highest at low pH values due to the common ion effect and the equilibrium between the ionized and non-ionized forms of the amine.

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2 to 6.8 is critical for BCS classification.[13][14][15] According to ICH guidelines, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[14][15]

-

Solvent Selection for Formulation: The solubility in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol) provides crucial information for the development of liquid formulations.[16][17]

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound, and it is essential to control these during experimentation.

-

Temperature: The solubility of most solid compounds, including amine salts, increases with temperature.[7][18] Therefore, precise temperature control is critical.

-

pH: As discussed, pH is a major determinant of solubility for ionizable compounds.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Ionic Strength of the Medium: The presence of other salts in the solution can influence solubility.

Logical Relationship of Factors Affecting Solubility

Caption: Key factors influencing the experimental solubility of 1-Ethylazetidin-3-ol HCl.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of this compound. While specific pre-existing data is sparse, the principles and protocols outlined here, grounded in established scientific and regulatory standards, empower researchers to generate high-quality, reliable solubility data. A thorough understanding of the pH-dependent solubility profile, the distinction between thermodynamic and kinetic solubility, and the influence of various experimental factors is crucial for the successful development of drug candidates containing this moiety.

Future work should focus on generating robust experimental data for this compound in a variety of pharmaceutically relevant media. This data will be invaluable for guiding pre-formulation activities, developing robust analytical methods, and ultimately, ensuring the development of safe and effective medicines.

References

-

Annex 4 - World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Q3C Impurities: Residual Solvents. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

-

Chemistry LibreTexts. (2020). Amines as Bases. [Link]

-

World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Martinez-Oharriz, M. C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

-

European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

National Institutes of Health (NIH). (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. database.ich.org [database.ich.org]

- 18. 溫度下水的溶解度表 [sigmaaldrich.com]

Spectral Analysis of 1-Ethylazetidin-3-ol Hydrochloride: A Technical Guide

Molecular Structure and Key Features

1-Ethylazetidin-3-ol hydrochloride is a small, heterocyclic compound featuring a four-membered azetidine ring. The ring is substituted at the nitrogen atom with an ethyl group and at the 3-position with a hydroxyl group. The hydrochloride salt form implies that the nitrogen atom is protonated, forming a quaternary ammonium cation with a chloride counter-ion. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and predictable signals. The spectra are typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is anticipated to show signals corresponding to the azetidine ring protons, the ethyl group protons, and the hydroxyl proton. Due to the protonated nitrogen, the protons on the carbons adjacent to it (α-protons) will be deshielded and appear at a higher chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -OH | 5.0 - 6.0 | Singlet (broad) | - | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| H-3 (CH-OH) | 4.5 - 4.8 | Quintet or Multiplet | ~6-8 | Coupled to the two sets of H-2/H-4 protons. |

| H-2/H-4 (CH₂) | 3.8 - 4.2 | Multiplet | ~8-10 | Diastereotopic protons due to the chiral center at C3. Will likely show complex splitting. |

| N-CH₂-CH₃ | 3.4 - 3.7 | Quartet | ~7 | Coupled to the -CH₃ protons of the ethyl group. |

| N-CH₂-CH₃ | 1.2 - 1.5 | Triplet | ~7 | Coupled to the -CH₂- protons of the ethyl group. |

Causality Behind Experimental Choices: The choice of a polar, deuterated solvent like D₂O or DMSO-d₆ is crucial for dissolving the hydrochloride salt. In D₂O, the acidic protons (N-H and O-H) will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool. The expected chemical shifts are based on data from similar structures like 3-Hydroxyazetidine hydrochloride and N-substituted azetidines[1][2]. The strained nature of the four-membered ring also influences the chemical shifts of the ring protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (CH-OH) | 65 - 70 | Deshielded by the hydroxyl group. |

| C-2/C-4 (CH₂) | 55 - 60 | Deshielded by the adjacent protonated nitrogen. |

| N-CH₂-CH₃ | 48 - 53 | Typical range for an N-alkyl group. |

| N-CH₂-CH₃ | 8 - 12 | Shielded aliphatic carbon. |

Expertise & Experience: The predicted chemical shifts are derived from established ranges for similar functional groups and heterocyclic systems[3]. The deshielding effect of the electronegative nitrogen and oxygen atoms is a primary determinant of the chemical shifts for the azetidine ring carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the specific solvent.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Consider 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of proton and carbon signals, respectively.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Broad due to hydrogen bonding. |

| N-H Stretch | 2400 - 2800 | Broad, Multiple Bands | Characteristic of a secondary amine hydrochloride salt. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | From the azetidine ring and ethyl group. |

| C-O Stretch | 1050 - 1150 | Strong | Characteristic of a secondary alcohol. |

| C-N Stretch | 1100 - 1250 | Medium |

Authoritative Grounding: The predicted wavenumbers are based on well-established correlation tables for IR spectroscopy and data from similar compounds containing hydroxyl and amine hydrochloride functionalities[4][5]. The broadness of the O-H and N-H stretches is a hallmark of hydrogen bonding and the salt form of the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum

For mass spectrometry, the molecule is typically analyzed in its free base form (1-Ethylazetidin-3-ol, C₅H₁₁NO, Molecular Weight: 101.15 g/mol ). The hydrochloride salt itself is not directly observed.

Table 4: Predicted Key Ions in the Mass Spectrum of 1-Ethylazetidin-3-ol

| m/z | Proposed Ion | Notes |

| 102 | [M+H]⁺ | Molecular ion peak (protonated) in ESI or CI. |

| 101 | [M]⁺˙ | Molecular ion peak in EI. |

| 84 | [M - H₂O]⁺˙ | Loss of water from the molecular ion. |

| 72 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 57 | [C₃H₅O]⁺ | Fragmentation of the azetidine ring. |

| 44 | [C₂H₆N]⁺ | Common fragment from N-ethyl amines. |

Trustworthiness: The fragmentation patterns are predicted based on established principles of mass spectrometry for alcohols and amines. The loss of water is a common fragmentation pathway for alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and will likely produce the protonated molecular ion [M+H]⁺.

-

Electron Ionization (EI): This is a hard ionization technique that will produce the molecular ion [M]⁺˙ and more extensive fragmentation, providing more structural information.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the molecule.

Visualization of Key Concepts

Molecular Structure and NMR Assignments

Caption: Structure of this compound with key atoms labeled.

Experimental Workflow for Spectral Analysis

Sources

- 1. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of 1-Ethylazetidin-3-ol hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Ethylazetidin-3-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, conferring unique conformational constraints and physicochemical properties upon bioactive molecules. Specifically, the 1-ethylazetidin-3-ol motif serves as a critical building block for a range of therapeutic agents. This guide provides a comprehensive, scientifically-grounded overview of a robust and scalable synthetic route to this compound. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, details self-validating protocols, and is rigorously supported by authoritative references.

Strategic Analysis of the Synthetic Approach

The synthesis of this compound requires a multi-step approach that balances efficiency, scalability, and control over side reactions. A direct N-ethylation of an azetidine precursor is often complicated by the reactivity of the starting materials. Therefore, a robust strategy employing a protecting group is favored. The most common and industrially relevant pathway begins with the reaction of epichlorohydrin and a primary amine, followed by cyclization.

The chosen strategy involves four key stages:

-

Protected Azetidinol Formation : Synthesis of a stable, N-protected azetidin-3-ol intermediate. Using benzylamine as a protecting group is advantageous due to its low cost and the reliability of subsequent removal.[1][2]

-

Deprotection : Removal of the benzyl group via catalytic hydrogenolysis to yield the core azetidin-3-ol scaffold.[3]

-

N-Alkylation : Selective introduction of the ethyl group onto the secondary amine of the azetidine ring via reductive amination.

-

Salt Formation and Purification : Conversion of the final product to its stable hydrochloride salt and purification via recrystallization.

The overall synthetic workflow is depicted below.

Sources

1-Ethylazetidin-3-ol hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 1-Ethylazetidin-3-ol Hydrochloride

Executive Summary

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity and improved physicochemical properties to drug candidates. Among functionalized azetidines, 1-Ethylazetidin-3-ol serves as a critical building block. This guide provides an in-depth examination of the predominant synthesis mechanism for its hydrochloride salt, beginning from commodity starting materials. We will dissect the core chemical transformations, explain the causality behind experimental choices, and provide actionable protocols for researchers in the field. The synthesis is primarily a two-step process involving the regioselective ring-opening of epichlorohydrin by ethylamine, followed by an intramolecular cyclization to form the strained four-membered ring, and concluding with salt formation for stability and ease of handling.

Introduction: The Strategic Importance of the Azetidine Moiety

Azetidines, saturated four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their strained ring structure provides a rigid framework that can favorably orient substituents towards biological targets, often leading to enhanced binding affinity. Furthermore, the replacement of more common motifs like pyrrolidine or piperidine with an azetidine ring can significantly improve metabolic stability, aqueous solubility, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] 1-Ethylazetidin-3-ol, in particular, is a versatile intermediate, offering two points for further functionalization: the secondary alcohol and the tertiary amine, making it a valuable synthon for constructing more complex molecular architectures.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 1-Ethylazetidin-3-ol, reveals the most efficient synthetic strategy. The azetidine ring can be conceptually broken via an intramolecular nucleophilic substitution, pointing to a linear precursor containing an amine nucleophile and a halide leaving group. This precursor, a 3-(ethylamino)-1-halopropan-2-ol, is readily accessible from the reaction between a primary amine and an epoxide bearing a halomethyl group. This analysis identifies the most industrially viable and cost-effective starting materials: Ethylamine and Epichlorohydrin .

Caption: Retrosynthetic pathway for 1-Ethylazetidin-3-ol.

The Core Synthesis Mechanism

The formation of 1-Ethylazetidin-3-ol from ethylamine and epichlorohydrin is a sequential process involving nucleophilic addition followed by intramolecular substitution.

Step 1: Regioselective Epoxide Ring-Opening

The synthesis initiates with the nucleophilic attack of ethylamine on the epoxide ring of epichlorohydrin. This reaction proceeds via an S(_N)2 mechanism.[2] The epoxide ring possesses two electrophilic carbon atoms. However, the nucleophilic attack occurs predominantly at the terminal, less sterically hindered carbon atom.[2][3] This regioselectivity is a critical aspect of the synthesis, ensuring the formation of the desired linear intermediate, 1-(ethylamino)-3-chloropropan-2-ol .[4]

-

Causality: The preference for attack at the terminal carbon is governed by steric hindrance. The alternative attack at the internal carbon is disfavored due to the greater steric bulk surrounding it. This inherent regioselectivity avoids the formation of isomeric byproducts and simplifies downstream purification. The reaction is typically performed at low temperatures (0–5 °C) to control the exothermicity and minimize potential side reactions.[5][6]

Step 2: Intramolecular Cyclization and Azetidine Ring Formation

The key intermediate, 1-(ethylamino)-3-chloropropan-2-ol, possesses both the nucleophile (the secondary amine) and the electrophile (the carbon bearing the chlorine atom) required for cyclization. Upon heating or in the presence of a base, the molecule undergoes an intramolecular S(_N)2 reaction.[5][7] The lone pair of electrons on the nitrogen atom attacks the carbon atom attached to the chlorine, displacing the chloride ion and forming the strained four-membered azetidine ring.[8]

-

Causality: The use of heat provides the necessary activation energy for the cyclization to overcome the inherent strain of forming a four-membered ring. Alternatively, adding a base (e.g., sodium carbonate, triethylamine) deprotonates the intermediate's hydroxyl or ammonium group, increasing the nucleophilicity of the nitrogen atom and facilitating the displacement of the chloride leaving group at lower temperatures.[5][7]

Step 3: Formation of the Hydrochloride Salt

The product of the cyclization, 1-Ethylazetidin-3-ol, is a free base, often an oil that can be difficult to handle and purify. To obtain a stable, crystalline solid, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid.[6] The lone pair on the azetidine nitrogen is protonated, forming the ammonium salt.

-

Causality: Converting the free base to a salt dramatically increases its melting point and crystallinity, which greatly simplifies isolation and purification by filtration and removes the need for chromatographic methods.[9] The salt form also offers enhanced stability and a longer shelf-life.

Caption: Overall reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative synthesis adapted from established procedures.[5][6][7]

Part A: Synthesis of 1-(Ethylamino)-3-chloropropan-2-ol

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylamine (70% solution in water, 1.2 equivalents).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add epichlorohydrin (1.0 equivalent) dropwise to the stirred ethylamine solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the epichlorohydrin is consumed.

-

The resulting aqueous solution of 1-(ethylamino)-3-chloropropan-2-ol is typically used directly in the next step without isolation.

Part B: Synthesis of 1-Ethylazetidin-3-ol

-

To the aqueous solution from Part A, add sodium hydroxide (50% solution, 1.5 equivalents) while maintaining the temperature below 25 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The cyclization progress can be monitored by GC.

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethylazetidin-3-ol as an oil.

Part C: Formation of this compound

-

Dissolve the crude 1-Ethylazetidin-3-ol from Part B in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (1.1 equivalents) or bubble HCl gas through the solution.

-

Stir the mixture for 1-2 hours, during which the hydrochloride salt will precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold solvent (e.g., ethyl acetate or diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield pure this compound.

Data Presentation: Reaction Parameters

The efficiency of this synthesis is influenced by several factors. The following table summarizes typical reaction parameters.

| Parameter | Step 1: Ring-Opening | Step 2: Cyclization | Typical Yield (Overall) | Purity (Post-Recrystallization) |

| Temperature | 0–10 °C | 80–90 °C | 65–80% | >98% |

| Solvent | Water | Water / Acetonitrile[5] | ||

| Base | None (reagent is basic) | NaOH / Na₂CO₃[5] | ||

| Reaction Time | 12–16 hours | 4–8 hours |

Conclusion

The synthesis of this compound via the reaction of ethylamine and epichlorohydrin is a robust, scalable, and economically viable process. The mechanism is underpinned by fundamental principles of organic chemistry, namely the regioselective S(_N)2 ring-opening of an epoxide followed by an intramolecular S(_N)2 cyclization. Understanding the causality behind the choice of reagents and reaction conditions allows for the optimization of yield and purity, making this method highly valuable for both academic research and industrial-scale production of this important pharmaceutical intermediate.

References

-

Hutt, M. P., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

-

Malviya, B. K., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. International Journal of Creative Research Thoughts (IJCRT), 8(7). [Link]

-

Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(24), 6245-6249. [Link]

-

Li, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12282–12293. [Link]

-

Li, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15720. [Link]

-

Du, R., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5752. [Link]

-

Kihal, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 968. [Link]

-

Tiwari, R., et al. (2021). Ring opening of epichlorohydrin with amine. ResearchGate. [Link]

-

PubChemLite. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide. [Link]

-

Heywood, D. L., & Phillips, B. (1958). The Reaction of Epichlorohydrin with Secondary Amines. Journal of the American Chemical Society, 80(6), 1257–1259. [Link]

-

ResearchGate. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

- CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- CN102976993A. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.

-

ResearchGate. (2015). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. [Link]

-

Organic Chemistry with Victor. (2023). Epichlorohydrin Opening Mechanism. YouTube. [Link]

- EP0161722B1. (1988). Preparation of 1-substituted azetidine-3-ol derivatives.

-

PubChem. (n.d.). 1-(Tert-butylamino)-3-chloropropan-2-ol. [Link]

-

ResearchGate. (2014). Intramolecular cyclization of 1,3-diamino-2-hydroxypropan-N,N,N´,N´-tetrakis(methylphosphonic acid). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-Ethylazetidin-3-ol Hydrochloride: Strategic Selection of Starting Materials

Executive Summary: 1-Ethylazetidin-3-ol hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for the desirable physicochemical properties imparted by its strained azetidine ring. This guide offers a detailed examination of the prevalent synthetic strategies for its preparation, with a primary focus on the critical evaluation and selection of starting materials. We will delve into the most common and industrially scalable route commencing from epichlorohydrin and ethylamine, providing a thorough analysis of reagent choice, reaction mechanisms, and a comprehensive, step-by-step protocol. Alternative synthetic pathways are also discussed to provide a broader context for researchers and process chemists. The objective is to equip drug development professionals with the necessary insights to make informed decisions in the synthesis of this key intermediate.

Introduction to this compound

The 1-ethylazetidin-3-ol moiety is increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity. The four-membered azetidine ring introduces a degree of conformational rigidity and a unique three-dimensional vector for substituent placement, making it an attractive scaffold in drug design. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and formulation studies.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic disconnection of 1-Ethylazetidin-3-ol points to two primary synthons: an ethylamine equivalent and a C3-epoxide or a related 3-carbon electrophile. This analysis reveals the most direct and widely adopted synthetic approach, which involves the reaction of ethylamine with an epoxide, typically epichlorohydrin.

A generalized retrosynthetic scheme is presented below:

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the epichlorohydrin route is dominant, other methods exist, often starting from precursors where the azetidine ring is already formed.

4.1 N-Alkylation of 3-Hydroxyazetidine

This approach involves the direct ethylation of 3-hydroxyazetidine.

-

Starting Materials: 3-Hydroxyazetidine hydrochloride, a base (e.g., NaHCO₃, Et₃N), and an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

-

Rationale: This route is straightforward if 3-hydroxyazetidine is readily available. However, 3-hydroxyazetidine itself is often synthesized from epichlorohydrin and a protected amine like benzylamine or tert-butylamine, followed by deprotection. [1][2]This makes the overall process longer.

-

Expertise Insights: This method is more common in small-scale laboratory settings for analog synthesis rather than large-scale production, due to the higher cost of the 3-hydroxyazetidine starting material.

4.2 Reductive Amination

A less common route involves the reductive amination of 1-ethylazetidin-3-one with a suitable reducing agent.

-

Starting Materials: 1-Ethylazetidin-3-one, reducing agent (e.g., NaBH₄).

-

Rationale: This is a viable option if the corresponding azetidinone is accessible. The synthesis of azetidin-3-ones can be challenging. [3]* Expertise Insights: The synthesis of the azetidinone precursor often involves multi-step sequences, making this a less atom-economical approach compared to the epichlorohydrin route.

Purification and Characterization

| Technique | Purpose | Expected Results |

| Recrystallization | Purification of the final hydrochloride salt. | Formation of a white to off-white crystalline solid. |

| Melting Point | Identity and purity check. | A sharp melting point consistent with literature values. |

| ¹H NMR | Structural confirmation. | Peaks corresponding to the ethyl group and the azetidine ring protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Structural confirmation. | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the free base. |

Safety Considerations

-

Epichlorohydrin: Is a highly toxic and reactive epoxide. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylamine: Is a flammable and corrosive substance. It should be handled in a well-ventilated area, away from ignition sources.

-

Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Appropriate PPE is required to prevent skin and eye contact.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through the reaction of epichlorohydrin and ethylamine. This route leverages inexpensive, readily available starting materials and involves a straightforward, scalable process. The critical aspects for success lie in the careful control of reaction conditions, particularly temperature, during the initial exothermic ring-opening step, and ensuring the complete intramolecular cyclization. While alternative routes exist, they generally offer fewer advantages in terms of cost and step-economy for large-scale production. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this valuable chemical building block.

References

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from orgsyn.org. [Link]

- CN102976993A. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.

-

ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

- EP0161722B1. (1988). Preparation of 1-substituted azetidine-3-ol derivatives.

- CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Zhang, G., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from organic-chemistry.org. [Link]

-

ResearchGate. (2016). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]

Sources

- 1. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 2. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethylazetidin-3-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced pharmacological profiles is paramount. Among the various heterocyclic scaffolds, the four-membered azetidine ring system has emerged as a privileged motif in drug design.[1][2] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp³-rich character of the azetidine ring often enhances key pharmacokinetic properties such as aqueous solubility and metabolic stability, addressing common challenges in drug development.[1][2]

This guide focuses on a specific, yet highly valuable, derivative: 1-Ethylazetidin-3-ol hydrochloride . The strategic incorporation of an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position creates a versatile building block with a fine-tuned balance of lipophilicity and polarity. This substitution pattern makes it an attractive intermediate for the synthesis of a wide array of biologically active compounds, from central nervous system modulators to anticancer agents.[1][3] As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of this compound, grounded in established scientific principles and practical insights.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a saturated four-membered heterocyclic ring containing a nitrogen atom, which is substituted with an ethyl group. A hydroxyl group is present at the 3-position of the azetidine ring. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.

Molecular Structure:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common synthetic methods for analogous compounds. [4][5]Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 1-(Ethylamino)-3-chloro-2-propanol

-

To a solution of ethylamine (1.2 equivalents) in a suitable solvent such as methanol or isopropanol, cooled to 0°C, add epichlorohydrin (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 1-(ethylamino)-3-chloro-2-propanol. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 1-Ethylazetidin-3-ol

-

Dissolve the crude 1-(ethylamino)-3-chloro-2-propanol in a suitable solvent, such as water or an alcohol.

-

Add a base, such as sodium hydroxide or potassium carbonate (1.5-2.0 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the cyclization by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethylazetidin-3-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 3: Formation of this compound

-

Dissolve the purified 1-Ethylazetidin-3-ol in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution to 0°C and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold, anhydrous solvent and dry under vacuum to afford this compound.

Applications in Drug Discovery and Development

The 1-Ethylazetidin-3-ol moiety is a valuable building block in the design of novel therapeutic agents due to the favorable properties conferred by the N-ethyl azetidinol scaffold.

Rationale for Incorporation in Bioactive Molecules

Caption: Key advantages of incorporating the 1-ethylazetidin-3-ol scaffold in drug design.

-

Improved Physicochemical Properties: The presence of the hydroxyl group and the nitrogen atom can increase the polarity and aqueous solubility of a parent molecule. The N-ethyl group provides a balance, preventing excessive polarity.